Cas no 153415-39-5 ([(1S,3S,4S,4Ar,8R,8aR)-8a-(acetyloxymethyl)-3-hydroxy-4-[(1S)-1-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-3,4-dimethylspiro[1,2,4a,5,6,7-hexahydronaphthalene-8,2'-oxirane]-1-yl] (E)-2-methylbut-2-enoate)

[(1S,3S,4S,4Ar,8R,8aR)-8a-(acetyloxymethyl)-3-hydroxy-4-[(1S)-1-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-3,4-dimethylspiro[1,2,4a,5,6,7-hexahydronaphthalene-8,2'-oxirane]-1-yl] (E)-2-methylbut-2-enoate structure
153415-39-5 structure
Product Name:[(1S,3S,4S,4Ar,8R,8aR)-8a-(acetyloxymethyl)-3-hydroxy-4-[(1S)-1-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-3,4-dimethylspiro[1,2,4a,5,6,7-hexahydronaphthalene-8,2'-oxirane]-1-yl] (E)-2-methylbut-2-enoate
CAS-Nr.:153415-39-5
MF:C27H38O9
MW:506.58522939682
CID:219742
Update Time:2024-03-01

[(1S,3S,4S,4Ar,8R,8aR)-8a-(acetyloxymethyl)-3-hydroxy-4-[(1S)-1-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-3,4-dimethylspiro[1,2,4a,5,6,7-hexahydronaphthalene-8,2'-oxirane]-1-yl] (E)-2-methylbut-2-enoate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Butenoic acid,2-methyl-,(1R,4aR,5S,6S,8S,8aR)-8a-[(acetyloxy)methyl]-5-[(1S)-2-(2,5-dihydro-5-oxo-3-furanyl)-1-hydroxyethyl]octahydro-6-hydroxy-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-8-ylester, (2E)-
    • 2-Butenoic acid,2-methyl-,(1R,4aR,5S,6S,8S,8aR)-8a-[(acetyloxy)methyl]-5-[(1S)-2-(2,5-dihydro-5-oxo-3-furanyl)-1-hydroxyethyl
    • 2-Butenoic acid,2-methyl-,(1R,4aR,5S,6S,8S,8aR)-8a-[(acetyloxy)methyl]-5-[(1S)-2-(2,5-dihydro-5-oxo-3-furanyl)-1-hydroxyethyl]octahydro-6-hydroxy-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-8-ylest
    • 2-Butenoicacid, 2-methyl-,8a-[(acetyloxy)methyl]-5-[2-(2,5-dihydro-5-oxo-3-furanyl)-1-hydroxyethyl]octahydro-6-hydroxy-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-8-ylester, [1R-[1a,4ab,5b(S*),6b,8a(E),8aa]]-
    • Scutalpin C
    • Spiro[naphthalene-1(2H),2'-oxirane], 2-butenoicacid deriv.
    • [(1S,3S,4S,4Ar,8R,8aR)-8a-(acetyloxymethyl)-3-hydroxy-4-[(1S)-1-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl
    • [(1S,3S,4S,4Ar,8R,8aR)-8a-(acetyloxymethyl)-3-hydroxy-4-[(1S)-1-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-3,4-dimethylspiro[1,2,4a,5,6,7-hexahydronaphthalene-8,2'-oxirane]-1-yl] (E)-2-methylbut-2-enoate
    • Inchi: 1S/C27H38O9/c1-6-16(2)23(31)36-21-12-24(4,32)25(5,20(29)10-18-11-22(30)33-13-18)19-8-7-9-26(14-35-26)27(19,21)15-34-17(3)28/h6,11,19-21,29,32H,7-10,12-15H2,1-5H3/b16-6+/t19-,20+,21+,24+,25+,26+,27+/m1/s1
    • InChI-Schlüssel: NBURIQQSSONYID-ZGJQKLIZSA-N
    • Lächelt: O1C[C@@]21CCC[C@@H]1[C@@](C)([C@H](CC3=CC(=O)OC3)O)[C@](C)(C[C@@H]([C@]12COC(C)=O)OC(/C(=C/C)/C)=O)O

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 9
  • Schwere Atomanzahl: 36
  • Anzahl drehbarer Bindungen: 9
  • Komplexität: 1000
  • Topologische Polaroberfläche: 132

[(1S,3S,4S,4Ar,8R,8aR)-8a-(acetyloxymethyl)-3-hydroxy-4-[(1S)-1-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-3,4-dimethylspiro[1,2,4a,5,6,7-hexahydronaphthalene-8,2'-oxirane]-1-yl] (E)-2-methylbut-2-enoate Verwandte Literatur

Empfohlene Lieferanten
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangsu Kolod Food Ingredients Co.,ltd
Nanjing Jubai Biopharm
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nanjing Jubai Biopharm
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Yunnanjiuzhen
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Yunnanjiuzhen
Handan Zechi Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge